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Compound of Interest

Compound Name: peptide G

Cat. No.: B1168462 Get Quote

For researchers, scientists, and professionals in drug development, accurately quantifying the

binding kinetics of Peptide G to its target, typically the Fc region of immunoglobulin G (IgG), is

crucial for various applications, from antibody purification to the development of novel

therapeutics. This guide provides a comparative overview of the primary techniques used for

this purpose: Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and

Isothermal Titration Calorimetry (ITC). Each method's principles, experimental protocols, and

data outputs are detailed to aid in selecting the most appropriate technique for your research

needs.

Comparison of Key Techniques for Measuring
Peptide G Binding Kinetics
The selection of a suitable technique for measuring Peptide G binding kinetics depends on

several factors, including the specific research question, the required throughput, and the

availability of purified materials. The following table summarizes the key characteristics of SPR,

BLI, and ITC.
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Feature
Surface Plasmon
Resonance (SPR)

Biolayer
Interferometry (BLI)

Isothermal Titration
Calorimetry (ITC)

Principle

Measures changes in

the refractive index

near a sensor surface

upon binding.

Measures changes in

the interference

pattern of light

reflected from a

biosensor tip upon

binding.

Measures the heat

absorbed or released

during a binding

event.

Key Parameters

Obtained

Association rate

constant (k_on),

Dissociation rate

constant (k_off),

Dissociation constant

(K_D)

Association rate

constant (k_on),

Dissociation rate

constant (k_off),

Dissociation constant

(K_D)

Dissociation constant

(K_D), Stoichiometry

(n), Enthalpy (ΔH),

Entropy (ΔS)

Sample Requirement
High-purity ligand and

analyte required.

Can tolerate cruder

sample matrices.

High-purity and high-

concentration samples

required.

Throughput

Medium to high,

depending on the

instrument.

High, suitable for

screening.

Low, not ideal for

high-throughput

screening.

Labeling Requirement Label-free. Label-free. Label-free.

Immobilization
Ligand is immobilized

on a sensor chip.

Ligand is immobilized

on a biosensor tip.

No immobilization

required; interactions

are measured in

solution.

Real-time Monitoring Yes Yes No (step-wise titration)

Quantitative Data on Peptide G and Related IgG-
Binding Peptides
The following table presents representative kinetic and affinity data for the interaction of Protein

G and related peptides with IgG, as determined by various biophysical techniques. These
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values can serve as a benchmark for your own experiments.

Ligand Analyte Method
k_on
(M⁻¹s⁻¹)

k_off (s⁻¹) K_D (M)
Referenc
e

Recombina

nt Protein

G

Human IgG
Acoustic

Waveguide
3.29 x 10⁴ - 1.13 x 10⁻⁸ [1]

IgG-

binding

peptide 1

Herceptin

(IgG)
SPR - - 2.25 x 10⁻⁷ [2][3]

15-

Lys8Leu

(peptide

derivative)

Herceptin

(IgG)
SPR 1.47 x 10⁶ 1.16 x 10⁻² 8.19 x 10⁻⁹ [2][3]

15-Lys8Tle

(peptide

derivative)

Herceptin

(IgG)
SPR 1.18 x 10⁵ 3.15 x 10⁻² 2.67 x 10⁻⁷ [2][3]

Protein G

B1 Domain

Human IgG

Fc

Alanine-

scanning

mutagenes

is

- - -

Protein G
Human

IgG1
ITC - -

~10⁻⁷ -

10⁻⁸
[4]

Experimental Workflows and Logical Relationships
To visualize the experimental process and the decision-making involved in selecting a

technique, the following diagrams are provided.
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General workflow for a binding kinetics experiment.
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Primary Research Question

Recommended Technique

Need kon and koff?

Surface Plasmon Resonance (SPR)

Yes

Biolayer Interferometry (BLI)

Yes

Isothermal Titration Calorimetry (ITC)

No

Need thermodynamic data (ΔH, ΔS)?

NoNo Yes

High-throughput screening needed?

MaybeYes No

Click to download full resolution via product page

Decision tree for selecting a kinetic measurement technique.

Detailed Experimental Protocols
Here are detailed, representative protocols for measuring Peptide G-IgG binding kinetics using

SPR, BLI, and ITC.

Surface Plasmon Resonance (SPR) Protocol
1. Materials and Reagents:

SPR instrument (e.g., Biacore)

Sensor chip (e.g., CM5)

Amine coupling kit (EDC, NHS, ethanolamine)

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05%

v/v Surfactant P20)

Purified Peptide G with an available amine group for coupling.
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Purified IgG.

2. Ligand Immobilization:

Equilibrate the sensor chip with running buffer.

Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7

minutes.

Inject a solution of Peptide G (e.g., 10-50 µg/mL in immobilization buffer) over the activated

surface until the desired immobilization level is reached (typically 100-200 RU).

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7

minutes.

A reference flow cell should be prepared similarly but without the injection of Peptide G.

3. Kinetic Analysis:

Prepare a dilution series of IgG in running buffer (e.g., 0 nM, 10 nM, 20 nM, 40 nM, 80 nM,

160 nM).

Inject the IgG solutions over the Peptide G and reference flow cells at a constant flow rate

(e.g., 30 µL/min).

Monitor the association phase for a set time (e.g., 180 seconds).

Switch to running buffer to monitor the dissociation phase (e.g., 300-600 seconds).

After each cycle, regenerate the sensor surface if necessary with a short pulse of a low pH

buffer (e.g., 10 mM glycine-HCl, pH 2.0).

4. Data Analysis:

Subtract the reference flow cell data from the active flow cell data.

Subtract the zero-concentration (buffer only) injection data.
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Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine

k_on, k_off, and K_D.

Biolayer Interferometry (BLI) Protocol
1. Materials and Reagents:

BLI instrument (e.g., Octet)

Streptavidin (SA) biosensors

Biotinylated Peptide G

Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

Purified IgG

96-well microplate

2. Experimental Setup:

Hydrate the SA biosensors in assay buffer for at least 10 minutes.

Prepare the 96-well plate with the following:

Wells with assay buffer for baseline steps.

Wells with biotinylated Peptide G (e.g., 10 µg/mL) for the loading step.

Wells with a dilution series of IgG in assay buffer (e.g., 0-200 nM) for the association step.

Wells with assay buffer for the dissociation step.

3. Measurement Steps:

Baseline: Equilibrate the biosensors in assay buffer for 60 seconds.

Loading: Immerse the biosensors in the wells containing biotinylated Peptide G to

immobilize the ligand (e.g., for 120-300 seconds).
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Baseline: Establish a new baseline in assay buffer for 60 seconds.

Association: Move the biosensors to the wells with the IgG dilution series and record the

association for 180-300 seconds.

Dissociation: Transfer the biosensors to wells containing only assay buffer and record the

dissociation for 300-600 seconds.

4. Data Analysis:

Align the data to the baseline and dissociation steps.

Subtract the reference sensor data (a sensor with no IgG or a non-binding control).

Fit the association and dissociation curves globally to a 1:1 binding model to obtain k_on,

k_off, and K_D.

Isothermal Titration Calorimetry (ITC) Protocol
1. Materials and Reagents:

ITC instrument (e.g., MicroCal)

Purified Peptide G

Purified IgG

Dialysis buffer (e.g., PBS, pH 7.4)

2. Sample Preparation:

Thoroughly dialyze both Peptide G and IgG against the same buffer to minimize buffer

mismatch effects.

Determine the accurate concentrations of both protein solutions after dialysis.

Degas both solutions immediately before the experiment.

3. Titration Experiment:
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Load the sample cell with IgG solution (e.g., 10-50 µM).

Load the injection syringe with a 10-20 fold higher concentration of Peptide G (e.g., 100-500

µM).

Set the experimental temperature (e.g., 25°C).

Perform an initial small injection (e.g., 0.5 µL) to account for initial mixing effects, followed by

a series of larger injections (e.g., 2-3 µL) with sufficient spacing to allow the signal to return

to baseline (e.g., 150-180 seconds).

Continue the titration until the binding is saturated.

4. Data Analysis:

Integrate the heat change for each injection peak.

Plot the integrated heat per mole of injectant against the molar ratio of Peptide G to IgG.

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to

determine the K_D, stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can

then be calculated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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